An In-depth Technical Guide to 3-[(Tert-butoxy)methyl]-2-methylaniline: A Versatile Building Block for Pharmaceutical Research
An In-depth Technical Guide to 3-[(Tert-butoxy)methyl]-2-methylaniline: A Versatile Building Block for Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Substituted anilines are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of 3-[(Tert-butoxy)methyl]-2-methylaniline , a specialized aromatic building block. We will delve into its chemical identity, potential synthetic routes, structural characteristics, and its prospective applications in the synthesis of novel bioactive molecules. The presence of a sterically demanding tert-butoxy group in proximity to the aniline functionality imparts unique physicochemical properties that can be strategically exploited by researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its precise identification and key physical and chemical characteristics.
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]aniline
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CAS Number: 1156812-33-7[1]
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Molecular Formula: C₁₂H₁₉NO[1]
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Molecular Weight: 193.29 g/mol
Structural Representation
Caption: 2D structure of 3-[(Tert-butoxy)methyl]-2-methylaniline.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 35.25 Ų | PubChem |
Synthesis and Manufacturing
While a specific, documented synthesis for 3-[(Tert-butoxy)methyl]-2-methylaniline is not prevalent in the literature, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles and analogous transformations. A plausible approach involves the protection of a benzyl alcohol, followed by nitration and subsequent reduction.
Proposed Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be derived from 2-methyl-3-nitrobenzyl alcohol. The tert-butyl ether can be introduced via a Williamson ether synthesis, and the aniline functionality can be obtained through the reduction of a nitro group.
Caption: Retrosynthetic pathway for 3-[(Tert-butoxy)methyl]-2-methylaniline.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical pathway and would require optimization and validation in a laboratory setting.
Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to (2-Methyl-3-nitrophenyl)methanol
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To a solution of 2-methyl-3-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-methyl-3-nitrophenyl)methanol.
Step 2: Synthesis of 1-[(Tert-butoxy)methyl]-2-methyl-3-nitrobenzene
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To a solution of (2-methyl-3-nitrophenyl)methanol in a suitable aprotic solvent such as dichloromethane (DCM) or THF, add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the alcohol.
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After stirring for a short period, add tert-butyl bromide or isobutylene in the presence of an acid catalyst.
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Allow the reaction to proceed at room temperature or with gentle heating until completion.
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Quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain 1-[(tert-butoxy)methyl]-2-methyl-3-nitrobenzene.
Step 3: Reduction of 1-[(Tert-butoxy)methyl]-2-methyl-3-nitrobenzene to 3-[(Tert-butoxy)methyl]-2-methylaniline
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Dissolve 1-[(tert-butoxy)methyl]-2-methyl-3-nitrobenzene in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, for example, palladium on carbon (Pd/C) or Raney nickel.
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Subject the mixture to hydrogenation with hydrogen gas (H₂) in a Parr apparatus or using a hydrogen balloon.
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Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.
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Upon completion of the reaction, filter off the catalyst and concentrate the solvent.
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Neutralize the reaction mixture if an acid was used and extract the final product, 3-[(tert-butoxy)methyl]-2-methylaniline.
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Further purification can be achieved through column chromatography or distillation under reduced pressure.
Structural Elucidation and Characterization
The definitive identification of 3-[(Tert-butoxy)methyl]-2-methylaniline would rely on a combination of spectroscopic techniques. Although a dedicated spectrum for this compound is not publicly available, the expected spectral data can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - A singlet for the benzylic CH₂ protons around δ 4.5 ppm. - A singlet for the tert-butyl protons at approximately δ 1.3 ppm. - A singlet for the methyl group on the aromatic ring around δ 2.2 ppm. - A broad singlet for the NH₂ protons, which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons in the region of δ 110-150 ppm. - The benzylic carbon (CH₂) signal around δ 70 ppm. - The quaternary carbon of the tert-butyl group near δ 75 ppm. - The methyl carbons of the tert-butyl group around δ 28 ppm. - The aromatic methyl carbon signal near δ 15-20 ppm. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C-O stretching for the ether linkage around 1050-1150 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 193.29. - Fragmentation patterns showing the loss of a tert-butyl group or the entire tert-butoxymethyl group. |
Chemical Reactivity and Synthetic Utility
The reactivity of 3-[(tert-butoxy)methyl]-2-methylaniline is dictated by the interplay between the nucleophilic aniline moiety and the sterically encumbering tert-butoxymethyl group.
Reactivity of the Aniline Group
The primary amine group is a versatile functional handle for a variety of chemical transformations, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
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Alkylation: N-alkylation can be achieved, although the steric hindrance from the adjacent methyl and tert-butoxymethyl groups may necessitate more forcing conditions.
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Diazotization: The amine can be converted to a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a range of functional groups.
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Coupling Reactions: The aniline can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.
The Role of the Tert-butoxy Group
The tert-butoxy group serves two primary purposes in a synthetic context:
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Steric Shielding: The bulky tert-butyl group can influence the regioselectivity of reactions on the aromatic ring and at the aniline nitrogen by sterically hindering certain positions. This can be a valuable tool for directing reactions to a specific site.
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Protecting Group: The tert-butyl ether is stable under many reaction conditions but can be cleaved under acidic conditions to reveal the corresponding benzyl alcohol. This latent functionality allows for subsequent intramolecular cyclization reactions to form heterocyclic systems. The acid-labile nature of this group makes it a useful protecting group in multi-step syntheses.[2]
Caption: Key reactive sites of 3-[(Tert-butoxy)methyl]-2-methylaniline.
Applications in Drug Discovery
The structural motifs present in 3-[(tert-butoxy)methyl]-2-methylaniline make it a highly attractive building block for the synthesis of small molecule drug candidates.
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Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The substituents on the phenyl ring can be tailored to occupy specific pockets in the ATP-binding site, thereby enhancing potency and selectivity.
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Precursor to Heterocyclic Compounds: As mentioned, the latent benzyl alcohol functionality can be unmasked to facilitate the synthesis of various fused heterocyclic systems, such as benzoxazines and other related structures, which are prevalent in many biologically active compounds.
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Modulation of Physicochemical Properties: The lipophilic tert-butyl group can significantly impact a molecule's properties. It can increase metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, it can enhance membrane permeability and oral bioavailability, which are critical parameters in drug development. The introduction of a tert-butyl group is a known strategy to improve the pharmacokinetic profile of drug candidates.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-[(Tert-butoxy)methyl]-2-methylaniline is not widely available, general precautions for handling substituted anilines should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Toxicity: Anilines as a class of compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Assume the compound is hazardous and handle it with appropriate care.
Conclusion
3-[(Tert-butoxy)methyl]-2-methylaniline represents a valuable and versatile building block for medicinal chemists and researchers in drug development. Its unique combination of a reactive aniline moiety and a sterically influential, acid-labile tert-butoxymethyl group provides a powerful tool for the synthesis of complex and novel molecular architectures. The strategic incorporation of this scaffold can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. As the demand for innovative therapeutics continues to grow, the utility of such specialized intermediates will undoubtedly play an increasingly important role in the future of pharmaceutical research.
References
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Thoreauchem. 3-[(tert-butoxy)methyl]-2-methylaniline-1156812-33-7. [Link]
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PubChem. 3-(Tert-butoxy)aniline. National Institutes of Health. [Link]
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PubChemLite. 3-[(tert-butoxy)methyl]-2-methylaniline. [Link]
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PubChemLite. 3-[(tert-butoxy)methyl]aniline (C11H17NO). [Link]
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ACS Publications. Metabolically Stable tert-Butyl Replacement. [Link]
